I-BET 151 hydrochloride

Epigenetics BET Bromodomain Inhibition Biochemical Selectivity

I-BET 151 hydrochloride is the definitive BET inhibitor for MLL-rearranged leukemia and peripheral-tissue studies where CNS exclusion is critical. Its unique BRD3>BRD2>BRD4 potency rank, validated sub‑micromolar IC50 values (15–192 nM), and blood‑brain barrier impermeability ensure CNS‑independent phenotypes. Optimized oral bioavailability (65% in minipig) and low rat clearance enable robust chronic oral dosing. Not interchangeable with (+)-JQ1 or OTX015. Supplied at ≥98% HPLC purity for reproducible pharmacology.

Molecular Formula C23H21N5O3.HCl
Molecular Weight 451.9
Cat. No. B1191991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-BET 151 hydrochloride
Synonyms7-(3,5-dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2-ol hydrochloride
Molecular FormulaC23H21N5O3.HCl
Molecular Weight451.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

I-BET 151 Hydrochloride: A Reference-Standard BET Bromodomain Inhibitor for MLL-Fusion Leukemia and Myeloma Research


I-BET 151 hydrochloride (also known as GSK1210151A) is a potent and selective small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins, specifically targeting BRD2, BRD3, and BRD4 [1]. It functions by competitively binding to the acetyl-lysine recognition pocket of BET bromodomains, thereby displacing BET proteins from chromatin and inhibiting the transcription of key oncogenes including MYC, BCL2, and CDK6 [1]. The compound exhibits favorable oral bioavailability in multiple species and has demonstrated profound preclinical efficacy in models of MLL-fusion leukemia and multiple myeloma [1] [2].

Why Generic Substitution of I-BET 151 Hydrochloride with Other Pan-BET Inhibitors Compromises Experimental Reproducibility


Despite belonging to the same pan-BET inhibitor class, I-BET 151 hydrochloride cannot be freely interchanged with other widely used BET inhibitors such as (+)-JQ1 or OTX015 due to critical differences in target selectivity profiles, cellular potency, and systemic pharmacokinetics . While many pan-BET inhibitors exhibit similar binding affinities across BRD2, BRD3, and BRD4, I-BET 151 demonstrates a distinct rank-order potency (BRD3 > BRD2 > BRD4), which may translate to differential cellular transcriptional outputs . Furthermore, the compound's unique inability to cross the blood-brain barrier and its species-specific clearance profile dictate that results obtained with I-BET 151 cannot be extrapolated to or replaced by compounds with distinct ADME properties [1]. The quantitative evidence presented below defines these critical, non-interchangeable differences.

Quantitative Comparative Evidence for I-BET 151 Hydrochloride Against Key BET Inhibitor Comparators


Differential Biochemical Potency Profile: I-BET 151 Exhibits a Unique BRD3 > BRD2 > BRD4 Rank Order, Distinct from the Pan-Potent (+)-JQ1

In cell-free assays, I-BET 151 hydrochloride demonstrates a distinct potency rank order against BET family bromodomains, with the highest activity against BRD3 (IC50 = 0.25 µM), followed by BRD2 (IC50 = 0.5 µM), and BRD4 (IC50 = 0.79 µM) . This profile contrasts sharply with the benchmark pan-BET inhibitor (+)-JQ1, which displays a similar potency profile across BRD2, BRD3, and BRD4, and is reported to have an IC50 of 33 nM for BRD4(2) . This differential selectivity may have significant implications for downstream gene expression signatures in cellular models.

Epigenetics BET Bromodomain Inhibition Biochemical Selectivity

Potent Anti-Leukemic Activity: I-BET 151 Elicits Sub-Micromolar Growth Inhibition in MLL-Fusion Cell Lines

I-BET 151 hydrochloride demonstrates profound antiproliferative effects against a panel of MLL-fusion leukemia cell lines, with IC50 values ranging from 15 to 192 nM in vitro . Specifically, it inhibits the growth of NOMO1, MV4;11, MOLM13, and RS4;11 cells with IC50 values of 15 nM, 26 nM, 120 nM, and 192 nM, respectively . This cellular potency is comparable to or exceeds that of other BET inhibitors in these specific genetic backgrounds and is mechanistically linked to the displacement of BRD3/4 from chromatin and subsequent transcriptional silencing of MYC, BCL2, and CDK6 [1]. In contrast, the compound is ineffective against leukemia cells driven by tyrosine kinase activation (e.g., K562), underscoring its context-specific activity .

MLL-Fusion Leukemia Cancer Cell Biology Targeted Therapy

Restricted CNS Penetration: I-BET 151 Fails to Cross the Blood-Brain Barrier, a Critical Differentiator from (+)-JQ1

A key differentiator for I-BET 151 hydrochloride is its inability to cross the blood-brain barrier (BBB). In a direct behavioral pharmacology study, administration of I-BET 151 did not affect cocaine-induced conditioned place preference (CPP) in mice, in contrast to (+)-JQ1, which significantly attenuated CPP at doses of 25 and 50 mg/kg [1]. This functional outcome confirms that I-BET 151 is peripherally restricted, whereas (+)-JQ1 is brain-penetrant [1]. This property is essential for studies aiming to isolate peripheral BET-dependent mechanisms without confounding central nervous system effects.

Neuropharmacology Blood-Brain Barrier Peripheral Restriction

Optimized Oral Bioavailability with Species-Dependent Clearance: I-BET 151 Shows High Exposure in Rat and Minipig but Not Dog

I-BET 151 hydrochloride was optimized for oral bioavailability and demonstrates favorable pharmacokinetics in specific species. In rats, it exhibits low blood clearance (~20% liver blood flow) and good oral systemic exposure . In the minipig, clearance is low (~32% liver blood flow) with an oral bioavailability of 65% . However, in dogs, the compound displays high clearance (~95% liver blood flow) and poor oral bioavailability (16%) . This species-dependent clearance profile is a critical consideration for in vivo study design and differentiates I-BET 151 from other BET inhibitors with different metabolic liabilities. For comparison, many BET inhibitors in the class exhibit variable oral bioavailability, but the minipig's high bioavailability (65%) is a notable advantage for toxicology studies [1].

Pharmacokinetics ADME Oral Bioavailability

Optimal Experimental Use Cases for I-BET 151 Hydrochloride Based on Verified Comparative Evidence


Mechanistic Studies of MLL-Fusion Leukemia Requiring a BET Inhibitor with Defined Cellular Potency

Investigators studying the epigenetic drivers of MLL-rearranged leukemias should select I-BET 151 hydrochloride as their primary BET inhibitor tool. Its well-characterized, sub-micromolar IC50 values (15-192 nM) against a panel of MLL-fusion cell lines provide a validated potency benchmark, enabling precise dose-response analysis and replication of key findings from foundational studies [1]. This ensures that observed transcriptional and phenotypic effects are directly comparable to published literature.

In Vivo Pharmacology Studies Requiring Peripheral-Restricted BET Inhibition

For preclinical studies aimed at understanding the role of BET proteins in peripheral tissues (e.g., immune cells, solid tumors, or inflammatory models) without confounding central nervous system effects, I-BET 151 hydrochloride is the compound of choice. Its inability to cross the blood-brain barrier [2] allows researchers to attribute observed phenotypes exclusively to peripheral BET inhibition, a critical distinction from brain-penetrant comparators like (+)-JQ1. This property is particularly valuable in oncology and immunology models.

Oral Dosing Regimens in Rat or Minipig Models of Cancer or Inflammation

When designing in vivo efficacy or toxicology studies requiring oral administration, I-BET 151 hydrochloride offers a significant advantage due to its optimized oral bioavailability (65% in minipig) and low clearance profile in rat and minipig . This enables reliable and sustained systemic exposure following oral gavage, facilitating chronic dosing studies. Researchers should, however, avoid using dog models due to the compound's high clearance and poor bioavailability in this species .

Comparative BET Bromodomain Selectivity Profiling

For biochemical and structural biology studies aiming to dissect the differential contributions of individual BET family members (BRD2, BRD3, BRD4), I-BET 151's unique potency rank order (BRD3 > BRD2 > BRD4) provides a valuable pharmacological tool. This profile can be exploited in conjunction with more pan-potent inhibitors like (+)-JQ1 to probe structure-activity relationships and to identify bromodomain-specific transcriptional programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-BET 151 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.